REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:9]([O:10][CH3:11])=[CH:8][C:6]([NH2:7])=[C:5]([N+:12]([O-:14])=[O:13])[CH:4]=1.[As](=O)(O)(O)O.P(=O)(O)(O)O.[CH:25]([C:27]([CH3:29])=O)=[CH2:26].C>>[CH3:11][O:10][C:9]1[C:3]([O:2][CH3:1])=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]2[C:8]=1[C:27]([CH3:29])=[CH:25][CH:26]=[N:7]2
|
Name
|
|
Quantity
|
3.96 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(N)C=C1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5.68 g
|
Type
|
reactant
|
Smiles
|
[As](O)(O)(O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in a three-neck flask
|
Type
|
CUSTOM
|
Details
|
fitted with a thermometer and a dropping funnel
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 100° (internal)
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 100°±2°
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 100° for an additional 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (K2CO3)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
TEMPERATURE
|
Details
|
the dark residue was refluxed with benzene (100 mL)
|
Type
|
CUSTOM
|
Details
|
Insoluble tar was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The orange filtrate was concentrated to ca. 10 mL
|
Type
|
WASH
|
Details
|
eluted with benzene (ca. 2 L)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized (×2) from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(=CC=NC2=C(C=C1OC)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 26.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |